Benzofuran-2,3-dione

Vue d'ensemble

Description

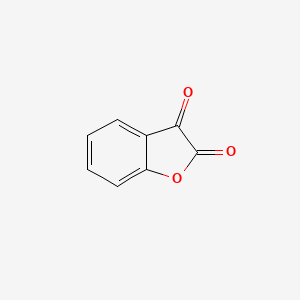

2,3-Benzofurandione, also known as Benzofuran-2,3-dione or Coumarandione, is an organic compound with the molecular formula C8H4O3 . It has a molecular weight of 148.11 g/mol . The IUPAC name for this compound is 1-benzofuran-2,3-dione .

Synthesis Analysis

While specific synthesis methods for 2,3-Benzofurandione were not found in the search results, there have been established methods towards the synthesis of 2,3‐dihydrobenzofurans, which involve intra‐ and inter‐molecular reactions .

Molecular Structure Analysis

The molecular structure of 2,3-Benzofurandione consists of a benzofuran backbone with two carbonyl groups at the 2 and 3 positions . The compound’s structure can be represented by the canonical SMILES string C1=CC=C2C(=C1)C(=O)C(=O)O2 .

Physical and Chemical Properties Analysis

2,3-Benzofurandione has several computed properties . It has a molecular weight of 148.11 g/mol and an XLogP3-AA value of 1.3, indicating its relative hydrophobicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has a topological polar surface area of 43.4 Ų and a complexity of 209 .

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés du benzofurane ont montré un potentiel significatif en thérapie anticancéreuse. Certains benzofuranes substitués présentent des effets inhibiteurs de la croissance cellulaire spectaculaires sur divers types de cellules cancéreuses, y compris la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du système nerveux central, le mélanome et le cancer de l'ovaire .

Propriétés antimicrobiennes

Ces composés sont connus pour posséder de fortes activités antibactériennes et antivirales, ce qui les rend précieux dans le développement de nouveaux agents antimicrobiens .

Effets antioxydants

Les dérivés du benzofurane peuvent agir comme antioxydants, contribuant à protéger les cellules du stress oxydatif et des dommages .

Applications dermatologiques

Certains composés du benzofurane sont utilisés en thérapie dermatologique en raison de leurs effets bénéfiques sur les affections cutanées .

Utilisations antiarythmiques

L'amiodarone, un dérivé du benzofurane bien connu, est largement utilisé pour ses propriétés antiarythmiques en milieu clinique .

Développement de capteurs

Les benzofuranes substitués ont des applications dans la création de capteurs fluorescents en raison de leurs propriétés chimiques uniques .

Safety and Hazards

While specific safety and hazard information for 2,3-Benzofurandione was not found in the search results, studies in animals show that 2,3-benzofuran can damage the liver and kidneys if large amounts are given within a short time, and that very large amounts can kill . It’s important to note that 2,3-Benzofurandione and 2,3-benzofuran are different compounds, but they may have similar properties due to their structural similarities.

Mécanisme D'action

Target of Action

Benzofuran-2,3-dione, also known as 2,3-Benzofurandione, is a class of compounds that are ubiquitous in nature .

Mode of Action

Benzofuran compounds are known to interact with their targets, leading to changes that result in their biological activities . For example, some benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects .

Biochemical Pathways

It’s known that benzofuran compounds can affect a wide range of biological and pharmacological activities . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .

Pharmacokinetics

It’s known that the bioavailability of benzofuran compounds is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

It’s known that benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For example, some substituted benzofurans have dramatic anticancer activities .

Action Environment

It’s known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae , suggesting that they can function in a variety of environmental conditions.

Propriétés

IUPAC Name |

1-benzofuran-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUISWLJHAJBRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197104 | |

| Record name | 2,3-Benzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4732-72-3 | |

| Record name | 2,3-Benzofurandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Benzofurandione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Benzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumarandione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LFN2PCL6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.